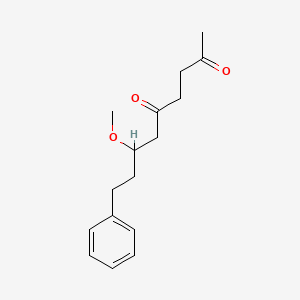![molecular formula C16H9ClF6O B12596477 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol CAS No. 634184-64-8](/img/structure/B12596477.png)
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a chlorophenol moiety, and an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzene and 4-chlorophenol.
Formation of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where 3,5-bis(trifluoromethyl)benzene is coupled with 4-chlorophenol in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Heck reaction process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of trifluoromethyl groups, which enhance lipophilicity and membrane permeability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and cellular membranes.
Pathways Involved: It may inhibit enzyme activity, modulate receptor function, or disrupt membrane integrity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is unique due to the combination of its trifluoromethyl groups, ethenyl linkage, and chlorophenol moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
634184-64-8 |
|---|---|
Formule moléculaire |
C16H9ClF6O |
Poids moléculaire |
366.68 g/mol |
Nom IUPAC |
2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4-chlorophenol |
InChI |
InChI=1S/C16H9ClF6O/c17-13-3-4-14(24)10(7-13)2-1-9-5-11(15(18,19)20)8-12(6-9)16(21,22)23/h1-8,24H |
Clé InChI |
DLIMZOTZUVCOBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)

![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)

![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)


![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)

![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)


